molecular formula C11H7BrN4S B12995409 1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B12995409
M. Wt: 307.17 g/mol
InChI Key: WRIJIFZYLUSQNB-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromophenyl group attached to a pyrazolo[3,4-d]pyrimidine core with a thiol group at the 4-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-bromophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base to yield the pyrazole ring. Subsequent reaction with thiourea under acidic conditions leads to the formation of the desired pyrazolo[3,4-d]pyrimidine-4-thiol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol stands out due to the presence of the bromophenyl and thiol groups, which confer unique chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H7BrN4S

Molecular Weight

307.17 g/mol

IUPAC Name

1-(3-bromophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C11H7BrN4S/c12-7-2-1-3-8(4-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)

InChI Key

WRIJIFZYLUSQNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C3=C(C=N2)C(=S)N=CN3

Origin of Product

United States

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